Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride
Overview
Description
“Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride” is a chemical compound with the molecular formula C24H25NO6 . It is used in research and has applications in custom peptide synthesis, process development, and GMP manufacturing .
Molecular Structure Analysis
The molecular structure of “Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride” contains a total of 59 bonds, including 34 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 ester (aliphatic), 2 (thio-) carbamates (aliphatic), and 1 imide (-thio) .Physical And Chemical Properties Analysis
“Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride” has a molecular weight of 423.45800 . The exact physical properties such as density, boiling point, and melting point are not available . The compound contains a total of 59 bonds, including 34 non-H bonds, 15 multiple bonds, and 6 rotatable bonds .Scientific Research Applications
1. Peptide Synthesis and Modification
Fmoc-O-tert.butyl-L-threonine N-carboxyanhydride is widely used in the synthesis and modification of peptides. For instance, it's employed in the synthesis of N-α-Fmoc-L-γ-carboxyglutamic acid γ,γ'-tert-butyl ester, a protected analogue for Fmoc-based solid-phase peptide synthesis. This synthesis utilizes a novel chiral Cu(II) complex for improved stereoselectivity (Smith et al., 2011). The compound is also utilized in the direct synthesis of Fmoc-protected amino acids, suitable for automated solid-phase peptide synthesis (Deboves et al., 2001).
2. Synthesis of Modified Amino Acids
The reagent is used in the synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids. For example, 2,3-l-diaminopropanoic acid (l-Dap) methyl esters were synthesized using Fmoc-O-tert.butyl-L-threonine N-carboxyanhydride, preserving the chirality of the starting material through all synthetic steps (Temperini et al., 2020).
3. Glycopeptide Synthesis
The compound is instrumental in glycopeptide synthesis, as seen in the preparation of Nα-(4,4-Dimethyl-2,6-dioxocyclohexylidenemethylene) (Dmc) protected l-serine, l-threonine, and l-homoserine as tert-butyl esters. These are used for efficient α-O-glycosylation with an l-fucopyranosyl bromide donor, suitable for Fmoc based solid-phase glycopeptide synthesis (Kellam et al., 2005).
4. Novel Self-Assembled Architectures
Fmoc-O-tert.butyl-L-threonine N-carboxyanhydride is used to create novel self-assembled structures. Morphological transitions of these structures at the supramolecular level are observed under different concentration and temperature conditions, leading to the design of novel self-assembled architectures for applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Safety And Hazards
properties
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-[(1R)-1-[(2-methylpropan-2-yl)oxy]ethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-14(31-24(2,3)4)20-21(26)30-23(28)25(20)22(27)29-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3/t14-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXYJUMOCYVDPN-VLIAUNLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601106669 | |
Record name | 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601106669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride | |
CAS RN |
125814-28-0 | |
Record name | 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125814-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601106669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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